molecular formula C24H27NO9 B2638120 2,3-Dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol CAS No. 355375-62-1

2,3-Dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol

Cat. No.: B2638120
CAS No.: 355375-62-1
M. Wt: 473.478
InChI Key: KSEJKAHQFOLLEV-ZCMDIHMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol is a versatile chemical compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes both dibenzoyloxy and piperidinyl groups, making it valuable in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol typically involves the esterification of butanedioic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting dibenzoyloxybutanedioic acid is then reacted with [(3S)-piperidin-3-yl]methanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted piperidinyl derivatives.

Scientific Research Applications

2,3-Dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol is used in various scientific research applications:

    Chemistry: As a chiral building block in asymmetric synthesis.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Dibenzoyl-D-tartaric acid: Used as a chiral separation agent.

    Dibenzoyl-L-tartaric acid: Similar applications in chiral resolution.

    2,3-Dibenzoyloxybutanedioic acid: A precursor in the synthesis of the target compound.

Uniqueness

2,3-Dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol is unique due to its combined dibenzoyloxy and piperidinyl groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of complex molecules and in pharmaceutical research.

Properties

IUPAC Name

2,3-dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O8.C6H13NO/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;8-5-6-2-1-3-7-4-6/h1-10,13-14H,(H,19,20)(H,21,22);6-8H,1-5H2/t;6-/m.0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEJKAHQFOLLEV-ZCMDIHMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CO.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)CO.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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